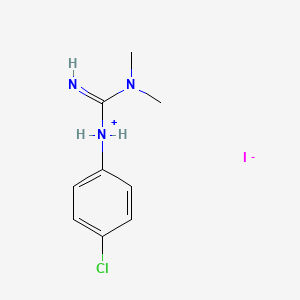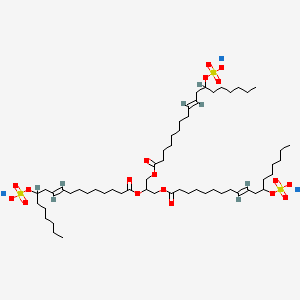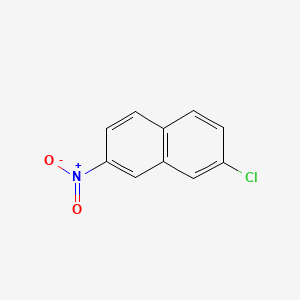
2-Chloro-7-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitronaphthalene typically involves the nitration of 2-chloronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent and catalyst, respectively. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfated zirconia, has been explored to enhance the efficiency and selectivity of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-7-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 2-Chloro-7-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-7-nitronaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-nitronaphthalene involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
2-Chloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitronaphthalene:
Uniqueness: 2-Chloro-7-nitronaphthalene is unique due to the presence of both a chlorine atom and a nitro group on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Número CAS |
56961-38-7 |
|---|---|
Fórmula molecular |
C10H6ClNO2 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
2-chloro-7-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |
Clave InChI |
CECBPKQCQKJAAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


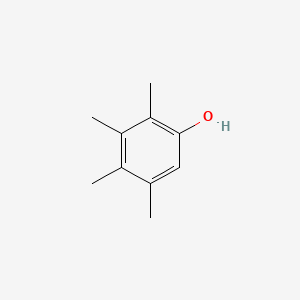
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)



![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
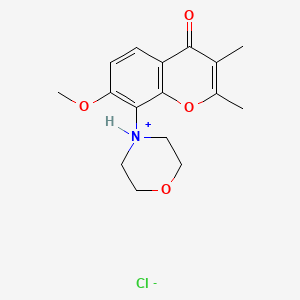
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)
